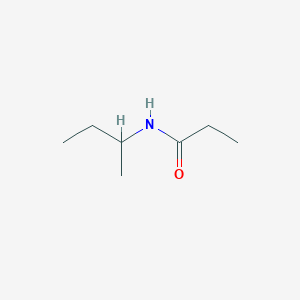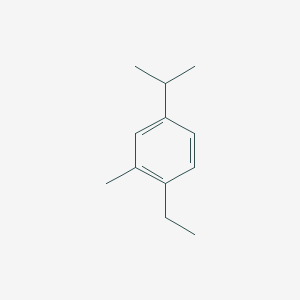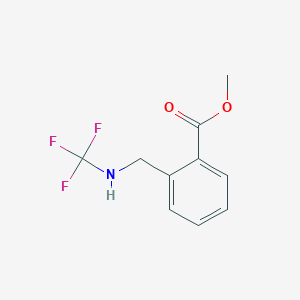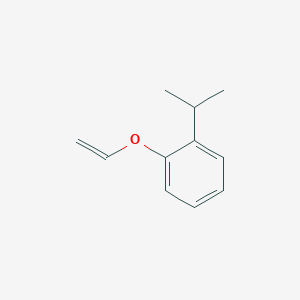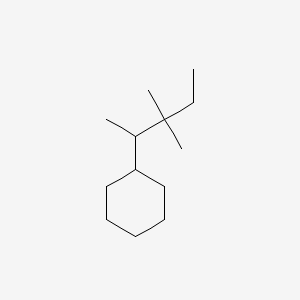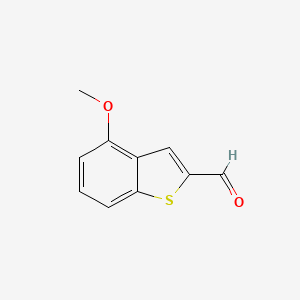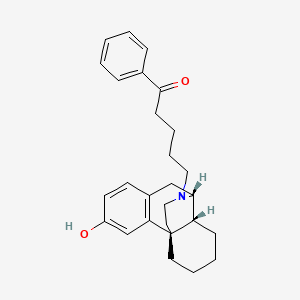
Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- is a compound belonging to the morphinan class of chemicals. Morphinans are known for their psychoactive properties and are commonly used in the development of analgesics, cough suppressants, and dissociative hallucinogens. This compound, in particular, has a complex structure that includes a phenanthrene core with various functional groups attached, making it a subject of interest in both medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- typically involves multiple steps, starting from simpler precursors. The process often includes:
Formation of the Phenanthrene Core: This is achieved through cyclization reactions involving aromatic compounds.
Introduction of the Nitrogen-Containing Ring: This step involves the addition of a nitrogen atom to the phenanthrene core, forming the morphinan structure.
Functional Group Modifications: Various functional groups, such as hydroxyl and phenacylpropyl groups, are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other morphinan derivatives and as a model compound for studying reaction mechanisms.
Biology: Investigated for its interactions with biological receptors, particularly opioid receptors, and its effects on cellular signaling pathways.
Medicine: Explored for its potential analgesic and antitussive properties, as well as its role in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control processes.
作用機序
The mechanism of action of Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- involves its interaction with specific molecular targets, primarily opioid receptors. Upon binding to these receptors, the compound can modulate the release of neurotransmitters, leading to analgesic and antitussive effects. The pathways involved include the inhibition of adenylate cyclase, reduction of cAMP levels, and modulation of ion channel activity.
類似化合物との比較
Similar Compounds
Morphine: A well-known opioid analgesic with a similar core structure but different functional groups.
Codeine: Another opioid analgesic with a similar structure, used primarily as a cough suppressant.
Dextromethorphan: A dissociative hallucinogen with a similar core structure, used in cough syrups.
Uniqueness
Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- is unique due to its specific functional groups, which confer distinct pharmacological properties. Unlike morphine and codeine, this compound may have different receptor binding affinities and efficacy, making it a valuable subject for research and potential therapeutic applications.
特性
CAS番号 |
63868-11-1 |
|---|---|
分子式 |
C27H33NO2 |
分子量 |
403.6 g/mol |
IUPAC名 |
5-[(1R,9R,10R)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-17-yl]-1-phenylpentan-1-one |
InChI |
InChI=1S/C27H33NO2/c29-22-13-12-21-18-25-23-10-4-6-14-27(23,24(21)19-22)15-17-28(25)16-7-5-11-26(30)20-8-2-1-3-9-20/h1-3,8-9,12-13,19,23,25,29H,4-7,10-11,14-18H2/t23-,25+,27+/m0/s1 |
InChIキー |
QPBWWFZYFRFGSD-VXQMPNGUSA-N |
異性体SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCCCC(=O)C5=CC=CC=C5 |
正規SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCCCC(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952928.png)
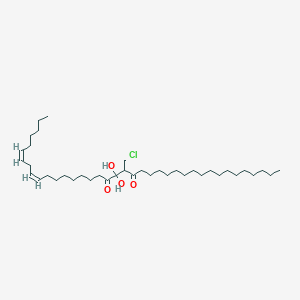
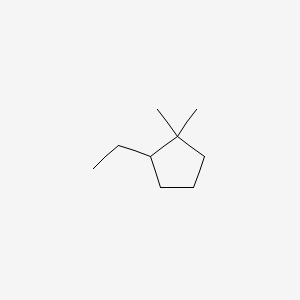

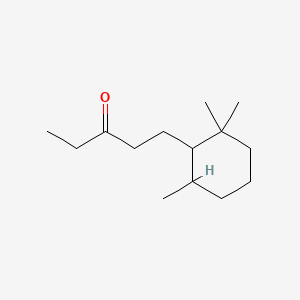
![Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-](/img/structure/B13952962.png)
